Cas no 850910-19-9 (4-(dimethylsulfamoyl)-N-(2E)-3-ethyl-6-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide)

4-(dimethylsulfamoyl)-N-(2E)-3-ethyl-6-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide 化学的及び物理的性質
名前と識別子
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- 4-(dimethylsulfamoyl)-N-(2E)-3-ethyl-6-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide
- Benzamide, 4-[(dimethylamino)sulfonyl]-N-(3-ethyl-6-fluoro-2(3H)-benzothiazolylidene)-
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- インチ: 1S/C18H18FN3O3S2/c1-4-22-15-10-7-13(19)11-16(15)26-18(22)20-17(23)12-5-8-14(9-6-12)27(24,25)21(2)3/h5-11H,4H2,1-3H3
- InChIKey: BFKCWCPNBGJCSJ-UHFFFAOYSA-N
- SMILES: C(N=C1N(CC)C2=CC=C(F)C=C2S1)(=O)C1=CC=C(S(N(C)C)(=O)=O)C=C1
じっけんとくせい
- 密度みつど: 1.37±0.1 g/cm3(Predicted)
- Boiling Point: 568.4±60.0 °C(Predicted)
- 酸度系数(pKa): -1.59±0.20(Predicted)
4-(dimethylsulfamoyl)-N-(2E)-3-ethyl-6-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0566-0294-1mg |
4-(dimethylsulfamoyl)-N-[(2E)-3-ethyl-6-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide |
850910-19-9 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F0566-0294-2mg |
4-(dimethylsulfamoyl)-N-[(2E)-3-ethyl-6-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide |
850910-19-9 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F0566-0294-3mg |
4-(dimethylsulfamoyl)-N-[(2E)-3-ethyl-6-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide |
850910-19-9 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F0566-0294-40mg |
4-(dimethylsulfamoyl)-N-[(2E)-3-ethyl-6-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide |
850910-19-9 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
Life Chemicals | F0566-0294-5μmol |
4-(dimethylsulfamoyl)-N-[(2E)-3-ethyl-6-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide |
850910-19-9 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F0566-0294-5mg |
4-(dimethylsulfamoyl)-N-[(2E)-3-ethyl-6-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide |
850910-19-9 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F0566-0294-15mg |
4-(dimethylsulfamoyl)-N-[(2E)-3-ethyl-6-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide |
850910-19-9 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F0566-0294-10mg |
4-(dimethylsulfamoyl)-N-[(2E)-3-ethyl-6-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide |
850910-19-9 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F0566-0294-75mg |
4-(dimethylsulfamoyl)-N-[(2E)-3-ethyl-6-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide |
850910-19-9 | 90%+ | 75mg |
$208.0 | 2023-05-17 | |
Life Chemicals | F0566-0294-30mg |
4-(dimethylsulfamoyl)-N-[(2E)-3-ethyl-6-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide |
850910-19-9 | 90%+ | 30mg |
$119.0 | 2023-05-17 |
4-(dimethylsulfamoyl)-N-(2E)-3-ethyl-6-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide 関連文献
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Debaditya Choudhury,William T. Ramsay,Robert Kiss,Nicholas A. Willoughby,Lynn Paterson,Ajoy K. Kar Lab Chip, 2012,12, 948-953
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Jingchao Zhang,Fei Xu,Yang Hong,Qingang Xiong,Jianming Pan RSC Adv., 2015,5, 89415-89426
-
Boris Buchroithner,Delara Hartmann,Sandra Mayr,Yoo Jin Oh,Dmitry Sivun,Andreas Karner,Bianca Buchegger,Thomas Griesser,Peter Hinterdorfer,Thomas A. Klar,Jaroslaw Jacak Nanoscale Adv., 2020,2, 2422-2428
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Yu Wang,Cheng Niu,Dong-Hua Xie,Da-Ming Du Org. Biomol. Chem., 2021,19, 8572-8577
-
Shuyao Wu,Jiali Chen,Daliang Liu,Qian Zhuang,Qi Pei,Lixin Xia,Qian Zhang,Jun-ichi Kikuchi,Yoshio Hisaeda RSC Adv., 2016,6, 70781-70790
-
Nü Wang,Lanlan Hou,Zhimin Cui,Jingchong Liu,Dianming Li,Qingzhong Li,Hailong Zhang,Yong Zhao J. Mater. Chem. A, 2019,7, 124-132
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Hai-Yang Liu,Zhen-Jie Zhang,Wei Shi,Bin Zhao,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan Dalton Trans., 2009, 4416-4419
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Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514
4-(dimethylsulfamoyl)-N-(2E)-3-ethyl-6-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamideに関する追加情報
Professional Introduction to 4-(dimethylsulfamoyl)-N-(2E)-3-ethyl-6-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide (CAS No. 850910-19-9)
The compound 4-(dimethylsulfamoyl)-N-(2E)-3-ethyl-6-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide, identified by its CAS number 850910-19-9, represents a significant advancement in the field of pharmaceutical chemistry. This molecule, characterized by its intricate structure and functional groups, has garnered considerable attention due to its potential applications in medicinal chemistry and drug development. The presence of a dimethylsulfamoyl moiety and a fluoro substituent in its benzothiazole core enhances its pharmacological profile, making it a promising candidate for further investigation.
In recent years, the exploration of heterocyclic compounds has led to the discovery of numerous bioactive molecules. Among these, benzothiazole derivatives have emerged as a crucial class of scaffolds due to their diverse biological activities. The compound in question, 4-(dimethylsulfamoyl)-N-(2E)-3-ethyl-6-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide, is no exception. Its unique structural features contribute to its potential as an inhibitor of various enzymatic targets, which is a critical aspect in the development of novel therapeutic agents.
The synthesis of this compound involves multiple steps, each requiring precise control over reaction conditions to ensure high yield and purity. The incorporation of the dimethylsulfamoyl group and the fluoro substituent demands expertise in organic synthesis techniques. Advanced methodologies such as transition metal-catalyzed cross-coupling reactions and palladium-mediated transformations have been employed to construct the benzothiazole core. These synthetic strategies not only highlight the complexity of the molecule but also underscore the importance of innovative chemical approaches in modern drug discovery.
The pharmacological properties of 4-(dimethylsulfamoyl)-N-(2E)-3-ethyl-6-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide have been extensively studied in preclinical models. Initial findings suggest that this compound exhibits significant inhibitory activity against several key enzymes implicated in inflammatory and infectious diseases. The presence of the fluoro atom is particularly noteworthy, as fluorine-containing molecules often exhibit enhanced metabolic stability and improved binding affinity to biological targets. This characteristic makes 4-(dimethylsulfamoyl)-N-(2E)-3-ethyl-6-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide a compelling candidate for further development into a therapeutic agent.
In addition to its enzymatic activity, this compound has shown promise in modulating cellular pathways associated with cancer progression. Studies have demonstrated that it can interfere with key signaling cascades involved in tumor growth and metastasis. The specific interaction between the dimethylsulfamoyl group and target proteins appears to be critical for its anti-cancer effects. These observations align with current trends in oncology research, where small molecules are being designed to selectively inhibit aberrant signaling pathways in cancer cells.
The potential therapeutic applications of 4-(dimethylsulfamoyl)-N-(2E)-3-ethyl-6-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide extend beyond oncology. Preliminary data indicate that it may also have beneficial effects in treating neurological disorders by interacting with neurotransmitter receptors and modulating synaptic transmission. The benzothiazole core is known to be a versatile pharmacophore that can interact with multiple biological targets, making this compound a multifaceted tool for drug discovery.
The development of novel pharmaceutical agents relies heavily on the availability of high-quality synthetic intermediates. The synthesis of 4-(dimethylsulfamoyl)-N-(2E)-3-ethyl-6-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide exemplifies the importance of well-designed synthetic routes that optimize yield and purity while minimizing side reactions. Advances in computational chemistry have also played a pivotal role in predicting the reactivity and stability of this compound during synthesis. Such computational tools are indispensable in modern drug development pipelines.
The future prospects for this compound are promising, with ongoing research aimed at elucidating its mechanism of action and identifying potential clinical applications. Collaborative efforts between academic institutions and pharmaceutical companies are essential for translating preclinical findings into tangible therapeutic benefits for patients worldwide. The unique structural features of 4-(dimethylsulfamoyl)-N-(2E)-3-ethyl-6-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide, particularly the interplay between its functional groups and biological targets, makes it a fascinating subject for further investigation.
In conclusion, the compound identified as CAS No. 850910 - 19 - 9, specifically named as4-(dimethylsulfamoyl)-N-(2E)-3 - ethyl - 6 - fluoro - 23 - dihydro - 13 - benzothiazol - 22 - ylidenebenzamide, represents a significant advancement in pharmaceutical chemistry with substantial potential for therapeutic applications across multiple disease areas including oncology and neurological disorders. Its complex structure and functional groups contribute to its unique pharmacological profile making it an attractive candidate for further research and development.
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